N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-phenylethanediamide”, has been a topic of interest for many scientists due to their potential biological activities . A heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular weight of “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-phenylethanediamide” is 289.39. More detailed structural analysis would require additional data or computational modeling.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied. For example, the whole-cell catalyzed bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide has been reported .Scientific Research Applications
Phototoxic Activities of Thiophenes
Research on new thiophenes isolated from Echinops latifolius has shown significant inhibition activities against human cancer cell lines when exposed to long-wavelength ultraviolet light (Wang et al., 2007). This highlights the potential of thiophene derivatives in photodynamic therapy for cancer treatment.
Anticancer Drug Design
The predictive design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues has shown that specific modifications to the molecule can result in therapeutic indexes significantly higher than those of the parent compound, suggesting the importance of thiophene derivatives in developing anticancer drugs (Sosnovsky et al., 1986).
Synthesis and Characterization of Organic Field-Effect Transistors
A study on phenylene-thiophene oligomers has demonstrated their high carrier mobilities and stability, making them suitable for use in organic field-effect transistors and nonvolatile transistor memory elements. This indicates the potential of thiophene compounds in electronics and memory storage applications (Mushrush et al., 2003).
Corrosion Inhibition
Research on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has shown its efficacy as a corrosion inhibitor for mild steel in acidic solutions, demonstrating the utility of thiophene derivatives in protecting metals from corrosion (Daoud et al., 2014).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. Among these, specific derivatives exhibited significant reduction in immobility time in animal models, suggesting the potential of thiophene-based compounds in developing new antidepressant medications (Mathew et al., 2014).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-10-7-13(14-8-11-23-12-14)6-9-18-16(21)17(22)19-15-4-2-1-3-5-15/h1-5,8,11-13,20H,6-7,9-10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZGGTKQGDWZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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